molecular formula C18H24ClN5O5S B14780927 4-[(2-chloro-6-methylbenzoyl)amino]-N-piperidin-4-yl-1H-pyrazole-5-carboxamide;methanesulfonic acid

4-[(2-chloro-6-methylbenzoyl)amino]-N-piperidin-4-yl-1H-pyrazole-5-carboxamide;methanesulfonic acid

Cat. No.: B14780927
M. Wt: 457.9 g/mol
InChI Key: LPTPRDCSSSZLGL-UHFFFAOYSA-N
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Description

4-[(2-chloro-6-methylbenzoyl)amino]-N-piperidin-4-yl-1H-pyrazole-5-carboxamide;methanesulfonic acid is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a pyrazole ring, a piperidine moiety, and a benzoyl group with a chlorine and methyl substitution.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2-chloro-6-methylbenzoyl)amino]-N-piperidin-4-yl-1H-pyrazole-5-carboxamide typically involves multiple steps, including the formation of the pyrazole ring, the introduction of the piperidine moiety, and the attachment of the benzoyl group. Common reagents used in these reactions include hydrazine derivatives, piperidine, and benzoyl chloride. The reaction conditions often involve the use of solvents such as methanol or ethanol and catalysts like methanesulfonic acid .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-throughput screening and optimization of reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-[(2-chloro-6-methylbenzoyl)amino]-N-piperidin-4-yl-1H-pyrazole-5-carboxamide undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions may vary depending on the desired product, but they often involve controlled temperatures and specific solvents .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dechlorinated or demethylated compounds.

Scientific Research Applications

4-[(2-chloro-6-methylbenzoyl)amino]-N-piperidin-4-yl-1H-pyrazole-5-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It can be used in studies involving enzyme inhibition and receptor binding.

    Medicine: It has potential therapeutic applications, including as an anti-inflammatory or anticancer agent.

    Industry: It can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-[(2-chloro-6-methylbenzoyl)amino]-N-piperidin-4-yl-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or block receptor binding, leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

  • N’-(2-chloro-6-methylbenzoyl)-4-methyl-3-[2-(3-chlorophenyl)ethyl]-1H-pyrazole-5-carboxamide
  • 4-({[(2-chloro-4-methylbenzoyl)amino]carbonothioyl}amino)benzoic acid

Uniqueness

Its structure allows for diverse chemical modifications, making it a versatile compound for research and industrial purposes .

Properties

Molecular Formula

C18H24ClN5O5S

Molecular Weight

457.9 g/mol

IUPAC Name

4-[(2-chloro-6-methylbenzoyl)amino]-N-piperidin-4-yl-1H-pyrazole-5-carboxamide;methanesulfonic acid

InChI

InChI=1S/C17H20ClN5O2.CH4O3S/c1-10-3-2-4-12(18)14(10)16(24)22-13-9-20-23-15(13)17(25)21-11-5-7-19-8-6-11;1-5(2,3)4/h2-4,9,11,19H,5-8H2,1H3,(H,20,23)(H,21,25)(H,22,24);1H3,(H,2,3,4)

InChI Key

LPTPRDCSSSZLGL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)Cl)C(=O)NC2=C(NN=C2)C(=O)NC3CCNCC3.CS(=O)(=O)O

Origin of Product

United States

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